

Physical properties of samarium tris(acetylacetone) hydrate powder

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Compound of Interest

Compound Name: Samarium(III) acetylacetone hydrate

Cat. No.: B6596346

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An In-depth Technical Guide on the Physical Properties of Samarium Tris(acetylacetone) Hydrate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Samarium(III) tris(acetylacetone) hydrate ($\text{Sm}(\text{acac})_3 \cdot x\text{H}_2\text{O}$) is an organometallic coordination complex. It consists of a central samarium ion (Sm^{3+}) chelated by three acetylacetone (acac) ligands, with a variable number of water molecules (hydrate). This compound serves as a crucial precursor in materials science, particularly for the synthesis of samarium-containing nanoparticles and thin films through techniques like chemical vapor deposition (CVD).^[1] Its solubility in organic solvents makes it valuable in non-aqueous systems for applications in catalysis and solar energy.^[1] Understanding its physical properties is paramount for controlling reaction kinetics, ensuring material purity, and optimizing its use in research and development.

This guide provides a comprehensive overview of the known physical properties of samarium tris(acetylacetone) hydrate powder, detailed experimental protocols for its characterization, and a logical workflow for analysis.

Physicochemical Properties

Samarium tris(acetylacetonate) hydrate is typically a white to off-white powder.[\[2\]](#)[\[3\]](#) While the anhydrous formula is often cited, the compound is typically isolated as a hydrate, with the dihydrate form, $\text{Sm}(\text{C}_5\text{H}_7\text{O}_2)_3(\text{H}_2\text{O})_2$, being a well-characterized example.[\[4\]](#) The presence of water molecules is critical as they often complete the coordination sphere of the samarium ion.[\[4\]](#)[\[5\]](#) The material is generally described as being soluble in organic solvents but insoluble in water.[\[1\]](#)[\[6\]](#)

Property	Data	Reference
Chemical Formula	$\text{Sm}(\text{CH}_3\text{COCHCOCH}_3)_3 \cdot x\text{H}_2\text{O}$	[2]
Molecular Weight	447.69 g/mol (anhydrous basis)	[2] [4] [7]
	465.70 g/mol (monohydrate)	[8]
Appearance	White to off-white powder or crystals	[2] [3]
Solubility	Soluble in organic solvents; Insoluble in water	[1] [6]
CAS Number	14589-42-5 (anhydrous)	[3] [4]
86322-73-8 (hydrate)	[7]	
1261166-68-0 (dihydrate)	[4]	

Thermal Properties

The thermal stability of samarium tris(acetylacetonate) hydrate is a critical parameter for applications involving heating, such as CVD. The compound typically decomposes before melting.[\[9\]](#) The thermal decomposition process occurs in distinct stages, beginning with the loss of water molecules, followed by the decomposition of the organic acetylacetonate ligands.

While specific, detailed thermal analysis data for the samarium complex is not readily available in the provided search results, the behavior of analogous metal acetylacetonates, such as calcium bis(acetylacetonate) n-hydrate, provides a representative model for the expected decomposition pathway.[\[10\]](#)

Decomposition Stage (Analogous System)	Temperature Range (°C)	Event	Reference
1	45 - 105	Release of adsorbed water	[10]
2	105 - 175	Release of coordinated water	[10]
3	> 175	Decomposition of acetylacetone ligands	[10]

A study on a related complex, $\text{Sm}(\text{thd})_3\text{phen}$, reported an activation energy for thermal decomposition of 114.24 kJ/mol, which provides insight into the energy required to initiate ligand breakdown.[\[9\]](#)

Structural Properties

X-ray crystallography studies on lanthanide acetylacetones reveal that the central metal ion is typically eight- or nine-coordinate.[\[5\]](#) For samarium tris(acetylacetone), the dihydrate $\text{Sm}(\text{C}_5\text{H}_7\text{O}_2)_3(\text{H}_2\text{O})_2$ is a stable, 8-coordinate complex that has been structurally characterized.[\[4\]](#) In this configuration, the samarium ion is bound to six oxygen atoms from the three bidentate acetylacetone ligands and two oxygen atoms from the two water molecules.[\[4\]\[5\]](#) Attempted thermal dehydration of such complexes can lead to decomposition into oxo-clusters rather than yielding a stable anhydrous form.[\[4\]](#)

The crystal structure of the analogous complex, tris(acetylacetonato)diaqualanthanum(III), has been determined in the triclinic space group P-1.[\[5\]](#) This provides a good structural model for the samarium analogue.

Crystallographic Parameter	Data	Reference
(La(acac) ₃ (H ₂ O) ₂)		
Crystal System	Triclinic	[5]
Space Group	P-1	[5]
Coordination Number	8	[5]
Unit Cell Parameters	$a = 9.0847 \text{ \AA}$, $b = 10.8658 \text{ \AA}$, $c = 11.5211 \text{ \AA}$	[5]

Experimental Protocols

Accurate characterization of samarium tris(acetylacetone) hydrate powder requires multiple analytical techniques. Below are detailed methodologies for key experiments.

Protocol 4.1: Thermal Analysis by TGA/DSC

This protocol determines thermal stability, water content, and decomposition kinetics.

- Instrument: Simultaneous Thermogravimetric Analyzer / Differential Scanning Calorimeter (TGA/DSC).
- Sample Preparation: Place 5-10 mg of the samarium tris(acetylacetone) hydrate powder into an alumina or platinum crucible.
- Experimental Conditions:
 - Atmosphere: Nitrogen or dry air, with a flow rate of 50-100 mL/min.
 - Temperature Program: Equilibrate at 30°C. Heat from 30°C to 800°C at a constant ramp rate of 10°C/min.
- Data Analysis:
 - TGA Curve: Analyze weight loss steps. The initial weight loss below ~180°C corresponds to the loss of hydrate water molecules. Subsequent losses at higher temperatures

correspond to ligand decomposition.

- DSC Curve: Analyze endothermic and exothermic peaks. Dehydration is typically endothermic. Ligand decomposition can show complex endothermic and exothermic events.

Protocol 4.2: Crystal Structure by Powder X-ray Diffraction (PXRD)

This protocol is used to identify the crystalline phase, assess purity, and determine unit cell parameters.

- Instrument: Powder X-ray Diffractometer with a Cu K α radiation source ($\lambda = 1.5406 \text{ \AA}$).
- Sample Preparation: Gently grind the powder to ensure a fine, homogeneous sample. Pack the powder into a sample holder, ensuring a flat, smooth surface.
- Experimental Conditions:
 - Scan Range (2θ): 5° to 70° .
 - Step Size: 0.02° .
 - Scan Speed/Time per Step: 1-2 seconds per step.
- Data Analysis:
 - Compare the resulting diffractogram to reference patterns from crystallographic databases (e.g., CCDC) to confirm the phase.
 - Use indexing software to determine the unit cell parameters if the phase is unknown.
 - Peak broadening can be analyzed using the Scherrer equation to estimate crystallite size.

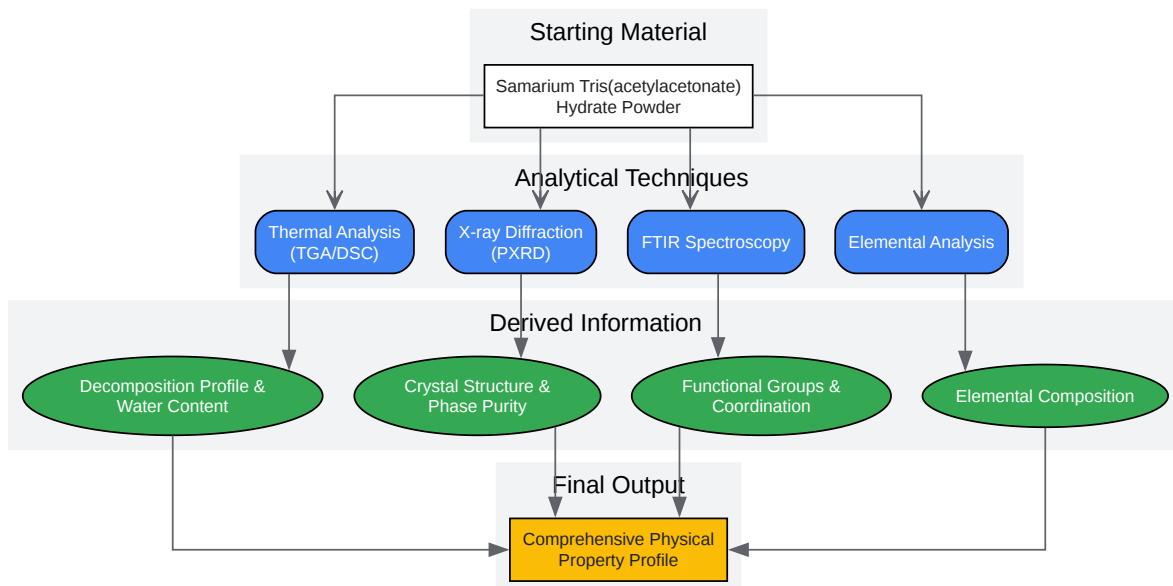
Protocol 4.3: Functional Group Analysis by FTIR Spectroscopy

This protocol identifies functional groups and confirms the coordination of the acetylacetone ligand to the samarium ion.

- Instrument: Fourier-Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount of the powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
- Experimental Conditions:
 - Spectral Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 32-64 scans for a good signal-to-noise ratio.
- Data Analysis:
 - Identify the broad absorption band around 3200-3500 cm^{-1} corresponding to the O-H stretching of water molecules.
 - Analyze the region from 1700 to 1500 cm^{-1} . The C=O and C=C stretching vibrations of the acetylacetone ligand, which are shifted upon coordination to the metal ion, will be prominent here.
 - Look for bands in the low-frequency region ($< 600 \text{ cm}^{-1}$) corresponding to Sm-O vibrations.

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of samarium tris(acetylacetone) hydrate powder, from initial sample acquisition to the final integrated data profile.



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